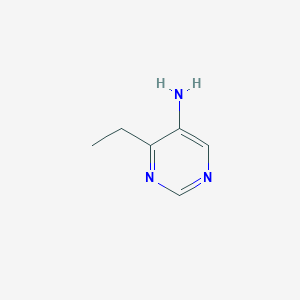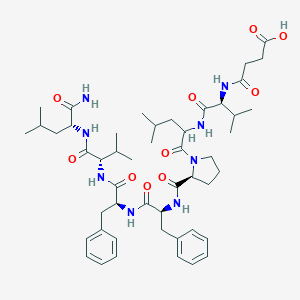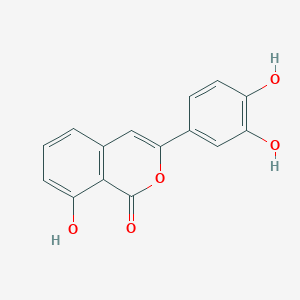
Thunberginol A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thunberginol A is an isocoumarin found in Hydrangea macrophylla and the herbal preparation hydrangeae dulcis folium which is produced from its leaves .
Synthesis Analysis
Thunberginol A has been synthesized through thermal cyclization reaction of d- and g-ketoamides . The synthesized isocoumarins were evaluated for their anti-allergic activity, in which thunberginol B exhibited the highest inhibitory potency .Molecular Structure Analysis
Thunberginol A contains total 32 bond(s); 22 non-H bond(s), 14 multiple bond(s), 1 rotatable bond(s), 2 double bond(s), 12 aromatic bond(s), 3 six-membered ring(s), 1 ten-membered ring(s), 1 ester(s) (aromatic), and 3 aromatic hydroxyl(s) .Chemical Reactions Analysis
Thunberginols A, B, and F from the processed leaves of Hydrangea macrophylla var. thunbergii (Hydrangeae Dulcis Folium) substantially inhibited the degranulations by antigen and calcium ionophore A23187, and the releases of TNF-a and IL-4 by antigen in RBL-2H3 cells .Physical And Chemical Properties Analysis
Thunberginol A has a molecular formula of C15H10O5 and a molecular weight of 270.24 .Aplicaciones Científicas De Investigación
Anti-Allergic and Anti-Inflammatory Effects
- Thunberginol A, along with thunberginol B, has been studied for its effects in inhibiting the expression of cytokines and the activation of activator protein-1 in RBL-2H3 cells. These compounds have shown substantial inhibitory effects on degranulation, release of tumor necrosis factor-alpha, and interleukin-4, indicating potential anti-allergic and anti-inflammatory properties (Matsuda et al., 2008).
Cell Cycle Arrest and Anticancer Potential
- Research on Thunbergia Laurifolia, which contains thunberginol A, has shown that it can induce cell cycle arrest in human breast cancer cells. This suggests potential anticancer properties by inhibiting cell growth and promoting apoptosis (Jetawattana et al., 2015).
Neuroprotective Effects
- A study focusing on Thunbergia laurifolia, which contains thunberginol A, demonstrated potential neuroprotective effects. It showed that an extract from this plant could improve cognitive and emotional deficits in mice, suggesting potential benefits for neurological disorders (Rojsanga et al., 2015).
Antioxidant and Anti-inflammatory Properties
- Hydrangea macrophylla, containing thunberginol A, has been found to protect against stress-induced anxiety in mice. This is attributed to its antioxidant and anti-inflammatory properties, indicating a potential role in treating neurological disorders related to stress (Lee et al., 2022).
Synthesis and Structure-Activity Relationships
- Studies have been conducted on the synthesis of thunberginol A and related compounds, providing insights into their structural requirements for biological activity. This research is crucial for the development of new pharmacological agents (Kurume et al., 2008).
Propiedades
Número CAS |
147666-80-6 |
|---|---|
Nombre del producto |
Thunberginol A |
Fórmula molecular |
C15H10O5 |
Peso molecular |
270.24 g/mol |
Nombre IUPAC |
3-(3,4-dihydroxyphenyl)-8-hydroxyisochromen-1-one |
InChI |
InChI=1S/C15H10O5/c16-10-5-4-8(6-12(10)18)13-7-9-2-1-3-11(17)14(9)15(19)20-13/h1-7,16-18H |
Clave InChI |
WHZXJVJVGGWZQI-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)O)C(=O)OC(=C2)C3=CC(=C(C=C3)O)O |
SMILES canónico |
C1=CC2=C(C(=C1)O)C(=O)OC(=C2)C3=CC(=C(C=C3)O)O |
Otros números CAS |
147666-80-6 |
Sinónimos |
thunberginol A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



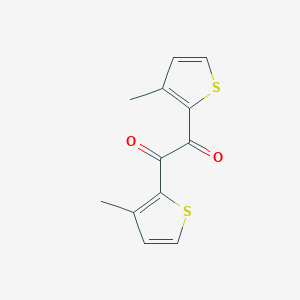
![2-(pyridin-2-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B115717.png)
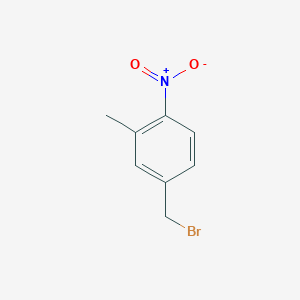
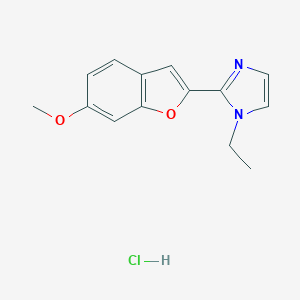
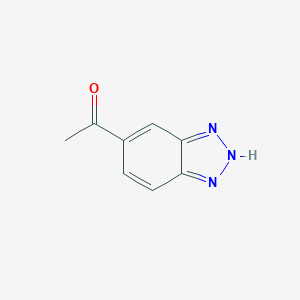

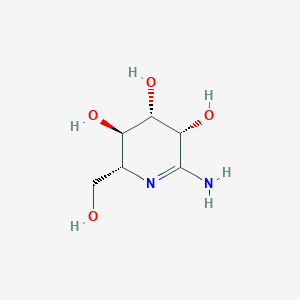
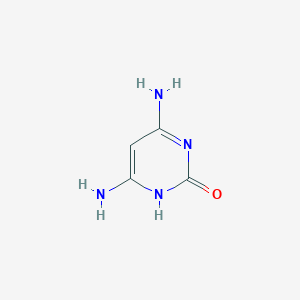
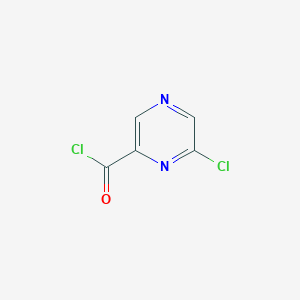
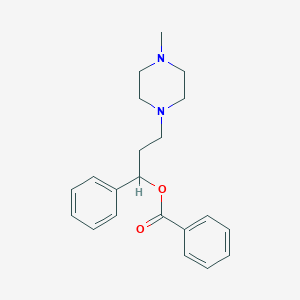
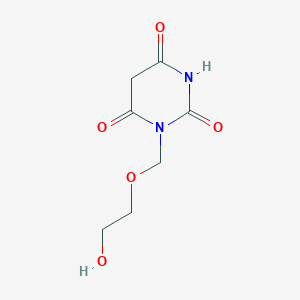
![Tert-butyl N-[(2S)-2,3-dihydroxypropyl]carbamate](/img/structure/B115738.png)
